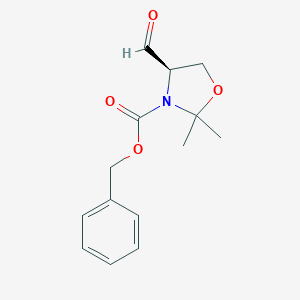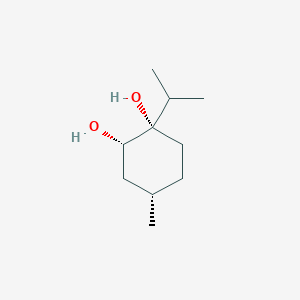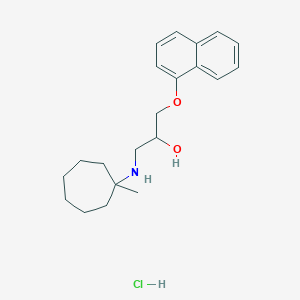
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride, also known as Prazosin hydrochloride, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate gland. It belongs to the class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin hydrochloride has also been extensively studied for its potential applications in scientific research.
Mechanism Of Action
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride works by blocking the alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells and dilation of blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow. The drug has a high affinity for the alpha-1A subtype of adrenergic receptors, which are predominantly located in the prostate gland and the smooth muscle cells of the bladder neck. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a useful medication for the treatment of symptoms associated with an enlarged prostate gland.
Biochemical And Physiological Effects
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have a number of biochemical and physiological effects in various tissues and organs. In addition to its vasodilatory effects, the drug has been shown to reduce the contraction of smooth muscle cells in the prostate gland and the bladder neck, which leads to a decrease in urinary symptoms associated with an enlarged prostate gland. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke, which may be related to its ability to block alpha-1 adrenergic receptors in the brain.
Advantages And Limitations For Lab Experiments
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has several advantages for use in lab experiments. The drug is readily available and has been extensively characterized, which allows for accurate dosing and reproducibility of results. In addition, the drug has a well-established mechanism of action and has been shown to be selective for alpha-1 adrenergic receptors, which makes it a valuable tool for studying the function and regulation of these receptors. However, one limitation of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride is that it can have off-target effects on other adrenergic receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for the use of 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride in scientific research. One area of interest is the potential use of the drug in the treatment of post-traumatic stress disorder (PTSD). 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to reduce the symptoms of PTSD in some studies, and further research is needed to determine its efficacy and safety in this population. Another area of interest is the potential use of the drug in the treatment of ischemic stroke. 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been shown to have neuroprotective effects in animal models of stroke, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride may have potential applications in the treatment of other conditions such as hypertension, anxiety disorders, and urinary incontinence, and further research is needed to explore these possibilities.
Synthesis Methods
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride can be synthesized by a multi-step process starting from 1-naphthol and 1-methylcycloheptanone. The first step involves the conversion of 1-naphthol to 1-naphthylamine, which is then reacted with 1-methylcycloheptanone to form the intermediate compound, 1-((1-methylcycloheptyl)amino)-3-(1-naphthoxy)propane. This intermediate is then treated with hydrochloric acid to obtain the final product, 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride. The synthesis method has been optimized for high yield and purity, and the resulting product has been extensively characterized using various analytical techniques.
Scientific Research Applications
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and physiology. The drug has been shown to have a selective affinity for alpha-1 adrenergic receptors, which are involved in the regulation of blood pressure and smooth muscle contraction. This property has made 1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride hydrochloride a valuable tool for studying the function and regulation of alpha-1 adrenergic receptors in various tissues and organs.
properties
CAS RN |
130260-27-4 |
|---|---|
Product Name |
1-((1-Methylcycloheptyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-21(13-6-2-3-7-14-21)22-15-18(23)16-24-20-12-8-10-17-9-4-5-11-19(17)20;/h4-5,8-12,18,22-23H,2-3,6-7,13-16H2,1H3;1H |
InChI Key |
SQNYYCSIQXTWPE-UHFFFAOYSA-N |
SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Canonical SMILES |
CC1(CCCCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
synonyms |
1-[(1-methylcycloheptyl)amino]-3-naphthalen-1-yloxy-propan-2-ol hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



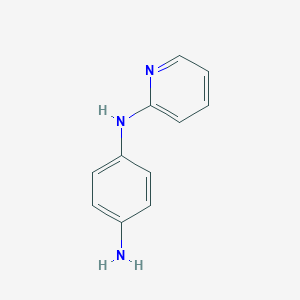
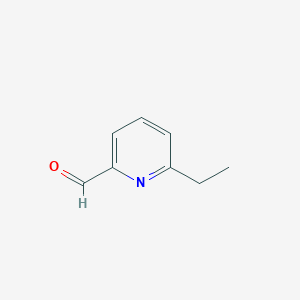
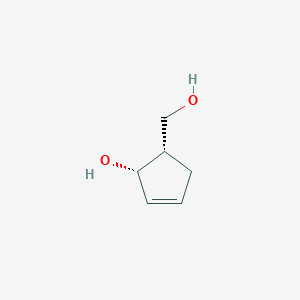
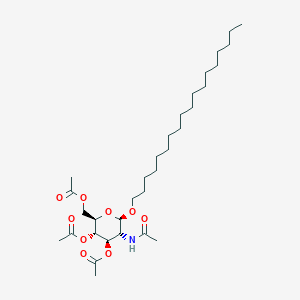
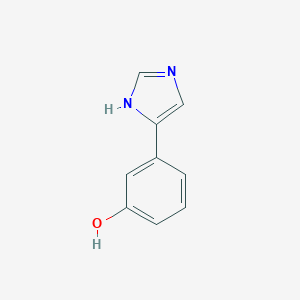
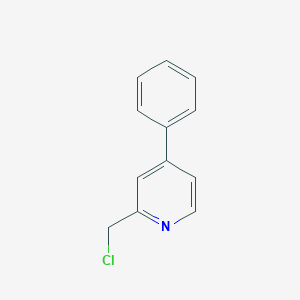
![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
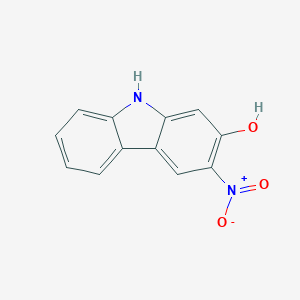
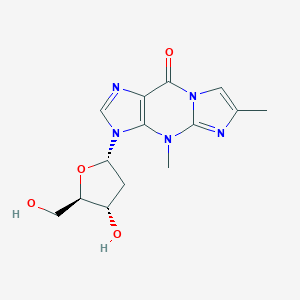
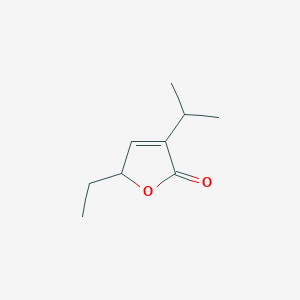
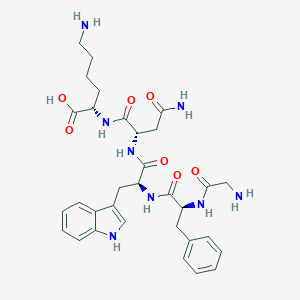
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
